molecular formula C11H15NO2 B13794827 Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester CAS No. 50315-49-6

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester

Cat. No.: B13794827
CAS No.: 50315-49-6
M. Wt: 193.24 g/mol
InChI Key: NOJLBQFOLJCBDO-UHFFFAOYSA-N
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Description

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester (IUPAC name: 2-pyridylmethyl 2,2-dimethylpropanoate) is a branched-chain carboxylic acid ester featuring a 2-pyridylmethyl group as the esterifying alcohol. This compound combines the steric hindrance of the 2,2-dimethylpropanoic acid (pivalic acid) backbone with the electronic effects of the pyridine ring, making it distinct from simpler aliphatic or aromatic esters.

Properties

CAS No.

50315-49-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

pyridin-2-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3

InChI Key

NOJLBQFOLJCBDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 2-pyridylmethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2,2-dimethylpropanoic acid and 2-pyridylmethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: 2,2-Dimethylpropanoic acid and 2-pyridylmethanol.

    Oxidation: Various carboxylic acids and oxidized derivatives.

    Substitution: Different ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Substituent Effects on Ester Backbone

  • Propanoic Acid, 2,2-Dimethyl-, Pentyl Ester (CAS 2313-68-0): Structure: Features a pentyl ester group instead of 2-pyridylmethyl. Molecular Formula: C₁₀H₂₀O₂; Molecular Weight: 172.26 g/mol .
  • Ethyl Propionate (CAS 105-37-3): Structure: Straight-chain propionic acid ethyl ester. Molecular Formula: C₅H₁₀O₂; Molecular Weight: 102.13 g/mol .

Aromatic vs. Heteroaromatic Esters

  • 2-Propenoic Acid, 3-Phenyl-, Methyl Ester (Methyl Cinnamate, CAS 103-26-4): Structure: Aromatic phenyl group attached to an acrylic acid methyl ester. Molecular Formula: C₁₀H₁₀O₂; Molecular Weight: 162.19 g/mol .
  • 2-Propynoic Acid, 3-(3-Pyridinyl)-, 1,1-Dimethylethyl Ester (CAS 1051853-09-8): Structure: Propynoic acid ester with a pyridinyl group and tert-butyl ester. Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 203.24 g/mol . Key Difference: The triple bond in propynoic acid increases reactivity toward nucleophilic additions, unlike the single-bonded propionic acid backbone in the target compound.

Physical and Chemical Properties

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (Inferred) C₁₁H₁₅NO₂ ∼193.24 2-Pyridylmethyl, 2,2-dimethyl
Propanoic Acid, 2,2-Dimethyl-, Pentyl Ester C₁₀H₂₀O₂ 172.26 Pentyl ester
Ethyl Propionate C₅H₁₀O₂ 102.13 Ethyl ester
Methyl Cinnamate C₁₀H₁₀O₂ 162.19 Phenyl, methyl ester
  • Polarity : The pyridylmethyl group increases polarity and water solubility compared to purely aliphatic esters (e.g., pentyl or ethyl esters). This is analogous to methyl cinnamate, where the phenyl group enhances hydrophobicity .

Reactivity and Stability

  • Ester Hydrolysis : The electron-withdrawing pyridine ring may accelerate hydrolysis under acidic or basic conditions, similar to how phenyl groups in methyl cinnamate influence reactivity .
  • Thermal Stability: Branched esters like 2,2-dimethylpropanoate derivatives (e.g., pentyl ester ) exhibit enhanced thermal stability due to steric hindrance, a trait likely shared by the target compound.

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